6-Fluoro-5-methoxy-3-methyl-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-5-methoxy-3-methyl-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of fluorine, methoxy, and methyl groups in this compound enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methoxy-3-methyl-1-benzothiophene can be achieved through several methods, including:
Paal-Knorr Thiophene Synthesis: This method involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions to form thiophenes.
Suzuki-Miyaura Coupling: This method involves the coupling of boron reagents with halogenated thiophenes in the presence of palladium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-5-methoxy-3-methyl-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine, methoxy, or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated, alkylated, and arylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-5-methoxy-3-methyl-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Fluoro-5-methoxy-3-methyl-1-benzothiophene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its bioactive properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid
- 5-Fluoro-2-methylbenzoic acid
- 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene
Uniqueness
6-Fluoro-5-methoxy-3-methyl-1-benzothiophene stands out due to its unique combination of functional groups, which enhances its reactivity and potential for diverse applications. The presence of the methoxy group, in particular, provides additional sites for chemical modification, making it a versatile compound for various research and industrial purposes .
Eigenschaften
CAS-Nummer |
89818-31-5 |
---|---|
Molekularformel |
C10H9FOS |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
6-fluoro-5-methoxy-3-methyl-1-benzothiophene |
InChI |
InChI=1S/C10H9FOS/c1-6-5-13-10-4-8(11)9(12-2)3-7(6)10/h3-5H,1-2H3 |
InChI-Schlüssel |
AOTAKAFZVJSRPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC2=CC(=C(C=C12)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.